5-Tert-butyl-2-methylbenzene-1-sulfonamide

Overview

Description

5-Tert-butyl-2-methylbenzene-1-sulfonamide is a chemical compound . It is also known as 5-tert-butyl-2-methylbenzenesulfonamide .

Molecular Structure Analysis

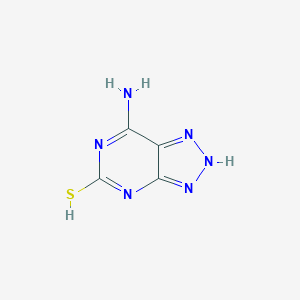

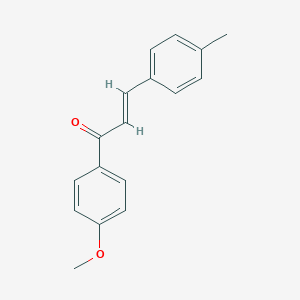

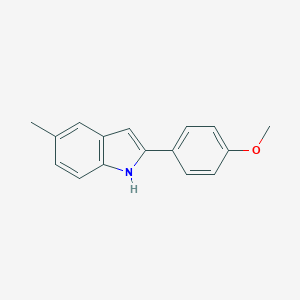

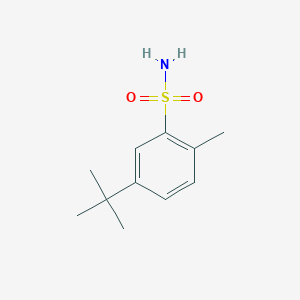

The molecular structure of 5-Tert-butyl-2-methylbenzene-1-sulfonamide can be represented by the InChI code:1S/C11H17NO2S/c1-8-5-6-9 (11 (2,3)4)7-10 (8)15 (12,13)14/h5-7H,1-4H3, (H2,12,13,14) . This indicates that the molecule consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom. Physical And Chemical Properties Analysis

5-Tert-butyl-2-methylbenzene-1-sulfonamide is a powder at room temperature . It has a molecular weight of 227.33 g/mol . The melting point is between 142-143 degrees Celsius .Scientific Research Applications

Organic Chemistry: Synthesis of Sulfonimidates

Summary of the Application

Sulfonimidates are a class of organosulfur compounds that have been studied extensively due to their potential applications in various fields. 5-Tert-butyl-2-methylbenzene-1-sulfonamide could potentially be used as a precursor in the synthesis of sulfonimidates .

Methods of Application or Experimental Procedures

The synthesis of sulfonimidates typically involves the reaction of sulfur reagents with a suitable nitrogen-containing compound. The resulting sulfonimidates can then be used as intermediates to access other important organosulfur compounds .

Results or Outcomes

Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

Organic Chemistry: Synthesis of Aromatic Sulfones

Summary of the Application

Aromatic sulfones are another class of organosulfur compounds that have important applications in organic chemistry. 5-Tert-butyl-2-methylbenzene-1-sulfonamide could potentially be used in the synthesis of symmetric and asymmetric aromatic sulfones .

Methods of Application or Experimental Procedures

The synthesis of aromatic sulfones typically involves a Brønsted acid-catalyzed Friedel–Crafts reaction, starting from aromatic sulfonamides and arenes activated towards an electrophilic attack .

Results or Outcomes

The proposed synthetic strategy could potentially reduce the stages in the synthesis of in-demand organic compounds of symmetric and asymmetric aromatic sulfones .

Environmental Science: Wastewater Treatment

Summary of the Application

5-Tert-butyl-2-methylbenzene-1-sulfonamide could potentially be involved in wastewater treatment processes .

Methods of Application or Experimental Procedures

In wastewater treatment, various chemical compounds are removed from the water to make it safe for discharge or reuse. The specific methods used can vary widely depending on the nature of the wastewater and the specific contaminants present .

Results or Outcomes

In one study, it was found that 5-Tert-butyl-2-methylbenzene-1-sulfonamide was removed at a rate of 88.34 percent during wastewater treatment. This included 0.20 percent biodegradation, 36.93 percent sludge adsorption, and 51.20 percent total to air .

Organic Chemistry: Synthesis of Drug Candidates

Summary of the Application

5-Tert-butyl-2-methylbenzene-1-sulfonamide could potentially be used in the synthesis of drug candidates, such as sulfonimidamides and sulfoximines .

Methods of Application or Experimental Procedures

The synthesis of these drug candidates typically involves the reaction of 5-Tert-butyl-2-methylbenzene-1-sulfonamide with suitable reagents under controlled conditions .

Results or Outcomes

Sulfonimidates, which can be synthesized from 5-Tert-butyl-2-methylbenzene-1-sulfonamide, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates . These compounds have shown promise in medicinal chemistry due to their unique properties .

Organic Chemistry: Synthesis of Poly (oxothiazene) Polymers

Summary of the Application

5-Tert-butyl-2-methylbenzene-1-sulfonamide could potentially be used in the synthesis of poly (oxothiazene) polymers .

Methods of Application or Experimental Procedures

The synthesis of these polymers typically involves the decomposition of sulfonimidates at raised temperatures .

Results or Outcomes

The use of elevated temperatures can therefore limit applications of sulfonimidates – but, in the case of polymer synthesis, sulfonimidate decomposition at raised temperatures proved a novel way to access poly (oxothiazene) polymers .

Organic Chemistry: Synthesis of Thionylphosphazene Monomers and Polymers

Summary of the Application

5-Tert-butyl-2-methylbenzene-1-sulfonamide could potentially be used in the synthesis of thionylphosphazene monomers and polymers .

Methods of Application or Experimental Procedures

The synthesis of these monomers and polymers also involves the decomposition of sulfonimidates at raised temperatures .

Results or Outcomes

Similar to the synthesis of poly (oxothiazene) polymers, the decomposition of sulfonimidates at raised temperatures proved a novel way to access thionylphosphazene monomers and polymers .

Safety And Hazards

The safety information for 5-Tert-butyl-2-methylbenzene-1-sulfonamide indicates that it is a flammable liquid and vapor, and it can cause skin irritation . The precautionary statements include avoiding heat, sparks, open flames, and hot surfaces; keeping the container tightly closed; and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name |

5-tert-butyl-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-8-5-6-9(11(2,3)4)7-10(8)15(12,13)14/h5-7H,1-4H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDAZNHHHMOTQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288805 | |

| Record name | 5-tert-Butyl-2-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-2-methylbenzene-1-sulfonamide | |

CAS RN |

7155-00-2 | |

| Record name | 7155-00-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-tert-Butyl-2-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-2-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-(Dimethylamino)phenyl]imino}propanedinitrile](/img/structure/B183014.png)

![4-[(4-Cyanophenyl)selanyl]benzonitrile](/img/structure/B183015.png)